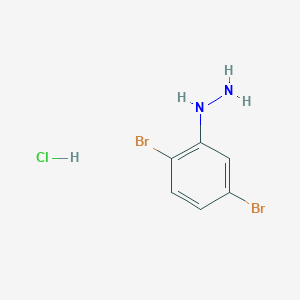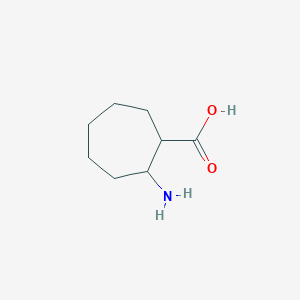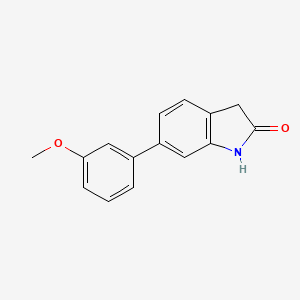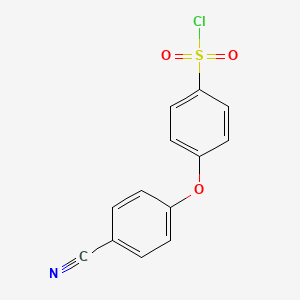
4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
“4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C13H8ClNO3S and a molecular weight of 293.73 . It is a solid substance, typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for “4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride” is1S/C13H8ClNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfonic acids .Wissenschaftliche Forschungsanwendungen
Chemical and Medicinal Aspects of Sulfonamides
Sulfonamides, including structures derived from 4-(4-cyanophenoxy)benzene-1-sulfonyl chloride, exhibit a broad range of biological activities such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. These compounds are simple to synthesize, allowing for a diverse array of derivatives from various amines and sulfonyl chlorides. The sulfonamide group acts as a bioisostere for carboxyl, phenolic hydroxyl, and amide groups, contributing to the molecule's activity. This review emphasizes the importance of the sulfonamide subunit in medicinal chemistry, highlighting its role in the development of future drugs (Azevedo-Barbosa et al., 2020).
Antimicrobial Properties of Benzalkonium Chlorides
Benzalkonium chlorides (BACs) demonstrate broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. This review explores the application, regulatory status, safety, toxicity, and environmental impact of BACs. The frequent use of BACs in consumer products can lead to microbial resistance, including cross-resistance to antibiotics, posing significant public health concerns (Pereira & Tagkopoulos, 2019).
Supramolecular Chemistry of Benzene Derivatives
Benzene-1,3,5-tricarboxamide, a related benzene derivative, serves as a key building block in supramolecular chemistry, facilitating the development of nanotechnologies and biomedical applications. Its ability to self-assemble into nanometer-sized structures is particularly valuable, demonstrating the potential of benzene derivatives in advanced material science (Cantekin, de Greef, & Palmans, 2012).
Application in Oil Recovery
Research on sulfonate surfactants, including those derived from benzene sulfonyl chlorides, has shown promising applications as oil displacement agents. These surfactants, which encompass petroleum sulfonates and alkyl benzene sulfonates, improve oil recovery by enhancing oil-water emulsion stability. The review discusses challenges in oilfield applications and suggests directions for future research, indicating the importance of understanding surfactant properties at the molecular level (Ying-rui, 2012).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride” are not available, it is likely that this compound will continue to be of interest in the field of organic synthesis due to its reactivity. It may also find use in the development of new pharmaceuticals or materials .
Eigenschaften
IUPAC Name |
4-(4-cyanophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-19(16,17)13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBRNBLZNUPDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenoxy)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



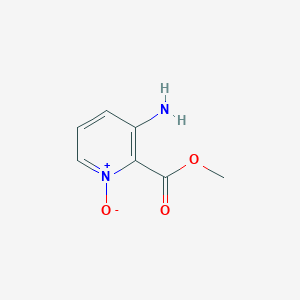
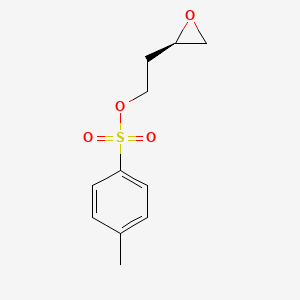


![1H-1,2,4-Triazole-3-carboxylicacid, 5-[(2-furanylmethylene)amino]-](/img/structure/B3368570.png)
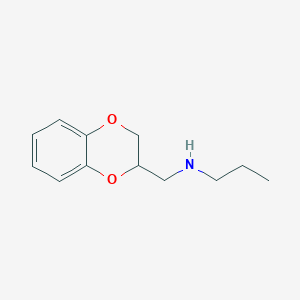
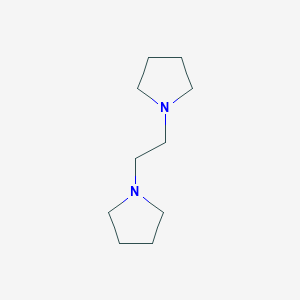
![4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone](/img/structure/B3368609.png)
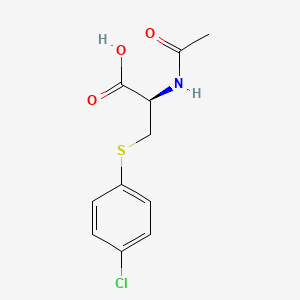
![2-Methyl-4-[(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3368626.png)
![3-[(2r)-2-Aminopropyl]phenol](/img/structure/B3368632.png)
